Regioisomeric Specificity in Kinase Inhibition
In a direct head-to-head evaluation of naphthyridinone regioisomers, 1,6-naphthyridin-2(1H)-ones demonstrated broadly similar activity to pyrido[2,3-d]pyrimidin-7(8H)-ones, whereas the corresponding 1,8-naphthyridin-2(1H)-ones were at least 10³-fold (1000-fold) less potent against the c-Src tyrosine kinase [1]. The 3-aza atom present in the 1,6-regioisomer and the pyridopyrimidine system—but absent in the 1,8-isomer—was determined to be mandatory for activity, supporting a bidentate binding model in which the 3-aza and 2-NH atoms coordinate to the kinase active site [1]. This provides class-level evidence that the 1,6-naphthyridin-2-one core is intrinsically superior to the 1,8-isomer for kinase-targeted applications.
| Evidence Dimension | Kinase inhibitory potency (c-Src enzyme assay) |
|---|---|
| Target Compound Data | 1,6-Naphthyridin-2(1H)-one scaffold derivatives: IC₅₀ = 10–80 nM (for optimized 7-substituted analogs) |
| Comparator Or Baseline | 1,8-Naphthyridin-2(1H)-one scaffold derivatives: IC₅₀ values at least 1000-fold higher |
| Quantified Difference | ≥ 1000-fold (10³-fold) difference in potency |
| Conditions | In vitro c-Src tyrosine kinase enzyme inhibition assay; evaluation of ability to prevent phosphorylation of model substrate by c-Src enzyme |
Why This Matters
Selection of the correct naphthyridine regioisomer determines whether a compound series achieves nanomolar potency versus micromolar inactivity—a decisive factor for lead optimization and procurement of the appropriate scaffold.
- [1] Thompson, A.M. et al. Synthesis and structure-activity relationships of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60(c-src). J. Med. Chem. 2000, 43(16), 3134-3147. View Source
